1,2-Diethylpyrazolidine-3,5-dione
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Overview
Description
1,2-Diethylpyrazolidine-3,5-dione is a heterocyclic compound with significant importance in various fields of chemistry and biology. It belongs to the class of pyrazolidine-3,5-diones, which are known for their diverse biological activities and synthetic applications. The compound has a molecular formula of C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethylpyrazolidine-3,5-dione can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with hydrazine hydrate under reflux conditions, followed by cyclization to form the pyrazolidine ring . Another method includes the condensation of ethyl acetoacetate with hydrazine, followed by cyclization and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction rate and yield in the synthesis of pyrazolidine-3,5-diones .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can yield dihydropyrazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolidine derivatives.
Properties
IUPAC Name |
1,2-diethylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-3-8-6(10)5-7(11)9(8)4-2/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXVVSZBQRIKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N1CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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